molecular formula C15H20ClNS B14383308 1-[(Butylsulfanyl)methyl]-6-methylquinolin-1-ium chloride CAS No. 89645-98-7

1-[(Butylsulfanyl)methyl]-6-methylquinolin-1-ium chloride

Cat. No.: B14383308
CAS No.: 89645-98-7
M. Wt: 281.8 g/mol
InChI Key: KJVMWHPZRRAZJK-UHFFFAOYSA-M
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Description

1-[(Butylsulfanyl)methyl]-6-methylquinolin-1-ium chloride is a chemical compound with the molecular formula C15H20NSCl It is a quinolinium derivative, characterized by the presence of a butylsulfanyl group attached to the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Butylsulfanyl)methyl]-6-methylquinolin-1-ium chloride typically involves the alkylation of 6-methylquinoline with a butylsulfanyl methylating agent. The reaction is carried out under controlled conditions, often in the presence of a suitable base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(Butylsulfanyl)methyl]-6-methylquinolin-1-ium chloride undergoes various chemical reactions, including:

    Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinolinium ring can be reduced to form the corresponding quinoline derivative.

    Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinolinium derivatives.

Scientific Research Applications

1-[(Butylsulfanyl)methyl]-6-methylquinolin-1-ium chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other quinolinium derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(Butylsulfanyl)methyl]-6-methylquinolin-1-ium chloride involves its interaction with specific molecular targets. The butylsulfanyl group can interact with biological molecules, leading to various biochemical effects. The quinolinium ring can intercalate with DNA, potentially affecting gene expression and cellular functions. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-[(Butylsulfanyl)methyl]quinolin-1-ium chloride: Lacks the methyl group on the quinoline ring.

    6-Methylquinolin-1-ium chloride: Lacks the butylsulfanyl group.

    1-[(Butylsulfanyl)methyl]-quinolin-1-ium chloride: Similar structure but without the methyl group on the quinoline ring.

Uniqueness

1-[(Butylsulfanyl)methyl]-6-methylquinolin-1-ium chloride is unique due to the presence of both the butylsulfanyl and methyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.

Properties

CAS No.

89645-98-7

Molecular Formula

C15H20ClNS

Molecular Weight

281.8 g/mol

IUPAC Name

1-(butylsulfanylmethyl)-6-methylquinolin-1-ium;chloride

InChI

InChI=1S/C15H20NS.ClH/c1-3-4-10-17-12-16-9-5-6-14-11-13(2)7-8-15(14)16;/h5-9,11H,3-4,10,12H2,1-2H3;1H/q+1;/p-1

InChI Key

KJVMWHPZRRAZJK-UHFFFAOYSA-M

Canonical SMILES

CCCCSC[N+]1=CC=CC2=C1C=CC(=C2)C.[Cl-]

Origin of Product

United States

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